molecular formula C23H28N5O2+ B15134179 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one

2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one

Cat. No.: B15134179
M. Wt: 406.5 g/mol
InChI Key: HCLKWYFHNZYAJC-UHFFFAOYSA-N
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Description

2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Preparation Methods

The synthesis of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. By binding to these receptors, the compound can modulate the contraction of smooth muscles, thereby exerting its therapeutic effects . Molecular docking and dynamics simulations have shown that the compound has a high affinity for these receptors, making it a promising candidate for further research .

Properties

Molecular Formula

C23H28N5O2+

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-3,10a-dihydro-2H-imidazo[1,2-c]quinazolin-6-ium-5-one

InChI

InChI=1S/C23H28N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17-18H,11-16H2,1-2H3/q+1

InChI Key

HCLKWYFHNZYAJC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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